4-Cyclopropoxy-3-isopropylbenzoic acid
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Overview
Description
4-Cyclopropoxy-3-isopropylbenzoic acid is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a benzoic acid core. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-isopropylbenzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the oxidation of precursor compounds such as Cuminic aldehyde or para-Cymene under alkaline or acidic conditions .
Chemical Reactions Analysis
4-Cyclopropoxy-3-isopropylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
4-Cyclopropoxy-3-isopropylbenzoic acid has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, including dyes and pharmaceuticals . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of new drugs and therapeutic agents. Additionally, it finds applications in the industry for the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Cyclopropoxy-3-isopropylbenzoic acid can be compared with other similar compounds such as 4-Isopropylbenzoic acid and 4-Cyclopropoxybenzoic acid . These compounds share structural similarities but differ in their functional groups and chemical properties. For example, 4-Isopropylbenzoic acid lacks the cyclopropoxy group, which can influence its reactivity and applications. The presence of the cyclopropoxy group in this compound makes it unique and potentially more versatile in certain chemical reactions and applications .
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C13H16O3/c1-8(2)11-7-9(13(14)15)3-6-12(11)16-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,14,15) |
InChI Key |
LZKFYGLXVCLVRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
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